molecular formula C20H22N4O B1670549 Difenamizole CAS No. 20170-20-1

Difenamizole

Cat. No.: B1670549
CAS No.: 20170-20-1
M. Wt: 334.4 g/mol
InChI Key: PCXMKBOWWVXEDT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Difenamizole can be synthesized through a cyclocondensation reaction involving arylhydrazine and carbonyl derivatives. One common method involves the reaction of arylhydrazine with a ketone and diethyl oxalate to form the pyrazole ring . The reaction conditions typically include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Difenamizole undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazoles or amides.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    Metamizole: Another pyrazolone derivative with similar analgesic and anti-inflammatory properties.

    Famprofazone: A pyrazolone derivative used as an analgesic and antipyretic.

    Morazone: A nonsteroidal anti-inflammatory drug related to difenamizole.

Uniqueness

This compound is unique due to its dual mechanism of action involving both monoamine oxidase inhibition and dopamine reuptake inhibition . This dual action makes it particularly effective in managing pain and inflammation, distinguishing it from other similar compounds.

Biological Activity

Difenamizole, a pyrazole derivative, has garnered attention due to its diverse biological activities, including analgesic, anti-inflammatory, and anticancer properties. This article reviews the compound's biological activity based on various studies and findings.

This compound is characterized by its pyrazole ring structure, which is known to interact with several biological targets. Its mechanism of action primarily involves inhibition of cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced production of prostaglandins that mediate inflammation and pain .

1. Analgesic Activity

This compound has demonstrated significant analgesic effects in various animal models. A study indicated its efficacy in reducing morphine-induced hyperalgesia, suggesting a potential role in pain management . The compound's ability to modulate pain pathways makes it a candidate for further research in analgesic therapies.

2. Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been confirmed through multiple studies. It has been shown to inhibit the production of inflammatory cytokines and reduce edema in animal models . The compound's effectiveness is attributed to its ability to inhibit COX enzymes and other inflammatory mediators.

3. Anticancer Activity

Recent research has explored the anticancer potential of this compound and its derivatives. In vitro studies revealed that this compound exhibits cytotoxic effects against various cancer cell lines, including colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2). It was found to be more effective than doxorubicin in certain contexts, indicating promising potential as an anticancer agent .

Table 1: Summary of Biological Activities

Activity TypeModel/Cell LineResultsReference
AnalgesicMorphine-induced ratsSignificant reduction in hyperalgesia
Anti-inflammatoryEdema modelReduced edema and inflammatory cytokines
AnticancerHCT-116, HEP2Cytotoxicity greater than doxorubicin

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of this compound with various targets. For instance, docking simulations against VEGFR2 and FGFR1 proteins indicated strong inhibitory potential, which correlates with its observed anticancer activity .

Properties

CAS No.

20170-20-1

Molecular Formula

C20H22N4O

Molecular Weight

334.4 g/mol

IUPAC Name

2-(dimethylamino)-N-(2,5-diphenylpyrazol-3-yl)propanamide

InChI

InChI=1S/C20H22N4O/c1-15(23(2)3)20(25)21-19-14-18(16-10-6-4-7-11-16)22-24(19)17-12-8-5-9-13-17/h4-15H,1-3H3,(H,21,25)

InChI Key

PCXMKBOWWVXEDT-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1=CC(=NN1C2=CC=CC=C2)C3=CC=CC=C3)N(C)C

Canonical SMILES

CC(C(=O)NC1=CC(=NN1C2=CC=CC=C2)C3=CC=CC=C3)N(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

20170-21-2 (unspecified hydrochloride)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Difenamizole;  Difenamizole [INN];  Difenamizolum;  BRN 0698538;  Diphenamizole;  Pasalin;  UNII-24MR6YLL3W.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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